1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
Description
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) is a bicyclic heterocyclic compound featuring a tetrahydroisoquinoline core with a carboxamide substituent at the 7-position. Its structural versatility allows for diverse modifications, making it a key scaffold in medicinal chemistry for targeting kinases, opioid receptors, and other therapeutic targets . The carboxamide group enhances hydrogen-bonding interactions with biological targets, while substituents at the 1-, 3-, or 4-positions modulate selectivity and potency. For example, derivatives such as N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)-2-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline-7-carboxamide (6a) exhibit selectivity for discoidin domain receptor 1 (DDR1) kinase, as demonstrated by cocrystallization studies (PDB ID: 5FDX) .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGMMLZFLMVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline core. Starting with phenethylamine derivatives, cyclization using POCl₃ or PCl₃ yields dihydroisoquinolines, which are subsequently reduced. For example, 7-nitro-1,2,3,4-tetrahydroisoquinoline can be hydrogenated to the amine, followed by carboxamide formation via coupling with activated carboxylic acids.
Pictet-Spengler Reaction
This method condenses β-arylethylamines with aldehydes under acidic conditions to form tetrahydro-β-carbolines, which are functionalized post-cyclization. While less direct for 7-carboxamide derivatives, it offers access to structurally diverse intermediates amenable to late-stage amidation.
Catalytic Hydrogenation Methods
Platinum Oxide (PtO₂)-Mediated Reduction
Catalytic hydrogenation of quinoline precursors using PtO₂ under H₂ atmosphere (1–3 atm) achieves full saturation of the heterocyclic ring. However, over-reduction to decahydroquinolines is a common challenge, necessitating precise control of reaction duration and pressure. For instance, hydrogenation of quinoline-2-carboxylic acid diethylamide 5 with PtO₂ at 25°C for 6 hours yielded decahydroquinoline, whereas shorter durations (2 hours) preserved the tetrahydroisoquinoline framework.
Nickel-Based Reductions
NiCl₂–NaBH₄ and Ni–Al alloys offer cost-effective alternatives. Reduction of 5 with Ni–Al in ethanol at 50°C followed by LiAlH₄ treatment produced the primary amine 6 in 78% yield, avoiding over-reduction. This method is favored for scalability, though it requires rigorous exclusion of moisture to prevent catalyst deactivation.
Reductive Amination Techniques
Reductive amination of keto intermediates with ammonium acetate or primary amines in the presence of NaBH₃CN or BH₃·THF introduces nitrogen functionality. For example, treatment of 7-keto-1,2,3,4-tetrahydroisoquinoline with benzylamine and BH₃·THF generated the secondary amine, which was hydrolyzed to the carboxamide using HCl/EtOH.
Modern Structure-Based Design Strategies
Rational Drug Design for DDR1 Inhibition
Structure-activity relationship (SAR) studies guided the development of 6j , a potent DDR1 inhibitor. Starting with 1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid, amidation with 4-(piperazin-1-yl)aniline using HATU/DIEA afforded 6j in 65% yield. X-ray crystallography revealed critical hydrogen bonds between the carboxamide and DDR1’s hinge region, justifying the 9.4 nM IC₅₀.
Late-Stage Functionalization
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular introduction of carboxamide substituents. For instance, propargylamine-coupled intermediates underwent Cu(I)-mediated coupling with azidoacetamide to install the carboxamide group regioselectively.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-mediated coupling of 7-bromo-1,2,3,4-tetrahydroisoquinoline with boronic acid derivatives installs aryl/heteroaryl groups at position 7. Subsequent oxidation of methyl esters to carboxylic acids and amidation with NH₃/EDCl yielded the carboxamide.
Carbonylative Amination
Carbon monoxide insertion under Pd(OAc)₂/Xantphos catalysis converted 7-bromo derivatives directly to carboxamides. Using ammonium chloride as the nitrogen source, this one-pot method achieved 70–85% yields with excellent functional group tolerance.
Carboxamide Group Introduction Methods
Carboxylic Acid Activation
1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid, obtained via CO₂ insertion using n-BuLi/TMEDA, was activated as the acid chloride (SOCl₂) or mixed carbonate (ClCO₂Et). Reaction with aqueous NH₃ or ammonium hydroxide provided the primary carboxamide in >90% purity.
Hofmann Rearrangement
Treatment of 7-cyano derivatives with NaOCl in basic conditions generated the carboxamide via intermediate isocyanate formation. This method avoids acidic conditions, preserving acid-labile substituents.
Purification and Characterization Techniques
Chromatographic Separation
Silica gel chromatography (n-hexane/EtOAc, 3:1) resolved regioisomeric carboxamides, while reverse-phase HPLC (C18, MeCN/H₂O) removed trace impurities. Final products were characterized by ¹H/¹³C NMR, HRMS, and X-ray diffraction.
Crystallization Optimization
Recrystallization from ethanol/water (4:1) afforded needle-like crystals suitable for X-ray analysis, confirming the carboxamide’s planar geometry and hydrogen-bonding capacity.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Bischler-Napieralski | 45–60 | 85–90 | Moderate | Access to diverse substrates |
| Catalytic Hydrogenation | 70–85 | 95–99 | High | Mild conditions |
| Structure-Based Design | 60–75 | >99 | High | Tailored bioactivity |
| Palladium Cross-Coupling | 65–80 | 90–95 | Moderate | Regioselectivity |
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-7-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of THIQ-7-CA derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related tetrahydroisoquinoline carboxamides and analogous compounds.
Structural and Functional Modifications
Pharmacological and Physicochemical Properties
- DDR1 Selectivity: 6a and its enantiomers (6j, 6k) exhibit nanomolar potency against DDR1, with stereochemistry critically influencing binding. The (R)-enantiomer (6j) shows slightly higher activity than the (S)-form (6k) . Substitution at the 4-position (e.g., methyl, isopropyl) enhances kinase selectivity. For example, methyl(R,S)-4-isopropyl-THIQ-7-carboxamide shows 89% yield but reduced potency compared to 4-methyl derivatives .
Opioid Receptor Antagonism :
- 4-Me-PDTic (12) demonstrates exceptional κ opioid receptor selectivity (Ke = 0.37 nM), attributed to its 4-methylpiperidine and (3R,1S)-chirality. Its CNS MPO score (4.7/6) and log BB (0.9) predict robust brain penetration .
- Compound 34 , lacking the 4-methyl group, shows weaker κ antagonism, highlighting the importance of lipophilic substituents for receptor affinity .
Physicochemical Trends :
- Carboxamide vs. Carboxylic Acid : THIQ-7-CA derivatives (e.g., 6a ) exhibit higher log P values (~3.5) compared to the carboxylic acid analog CAS 128502-56-7 (log P ~1.2), impacting membrane permeability .
- Trifluoromethyl Groups : Derivatives like 7-(Trifluoromethyl)-THIQ hydrochloride () show enhanced metabolic stability but reduced aqueous solubility .
Key Research Findings and Implications
- Stereochemical Sensitivity : Enantiomers of THIQ-7-CA derivatives (e.g., 6j vs. 6k ) exhibit divergent biological activities, necessitating chiral resolution for drug development .
- Substituent-Driven Selectivity : 4-Methyl and 4-isopropyl groups optimize kinase vs. opioid receptor targeting. For example, DDR1 inhibitors prioritize small alkyl groups, while opioid antagonists require bulkier substituents (e.g., piperidine) .
- Metabolic Considerations : Trifluoromethyl and hydroxy groups (e.g., 7-hydroxy-THIQ-3-carboxylic acid ) improve solubility but may require prodrug strategies for CNS delivery .
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide (THIQ-7-CA) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
THIQ-7-CA exhibits a multifaceted mechanism of action primarily through its interaction with various molecular targets in the central nervous system and other biological systems:
- Monoamine Oxidase Inhibition : THIQ-7-CA is known to inhibit monoamine oxidase enzymes, which are crucial for the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially enhancing mood and cognitive function.
- Neuroprotective Properties : The compound has demonstrated neuroprotective effects by scavenging free radicals and antagonizing the glutamatergic system. These properties may help mitigate neurodegenerative processes associated with conditions like Parkinson's disease .
- Anti-inflammatory Effects : Recent studies have highlighted THIQ-7-CA's ability to inhibit inflammatory pathways. For instance, a derivative known as 7ae has shown potent inhibition of Discoidin Domain Receptor 1 (DDR1), leading to reduced release of pro-inflammatory cytokines such as IL-6 and TNF-α in models of acute lung injury .
Neuroprotection
Research indicates that THIQ derivatives possess significant neuroprotective properties. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of THIQ, has been shown to protect dopaminergic neurons from neurotoxic agents like MPTP and rotenone in rodent models. This protection is attributed to its ability to modulate dopamine metabolism and reduce oxidative stress .
Anti-inflammatory Activity
The anti-inflammatory potential of THIQ derivatives has been explored extensively. The compound 7ae was found to inhibit DDR1 kinase activity with high affinity (Kd = 2.2 nM) and effectively reduce inflammatory responses in vivo. This suggests that THIQ derivatives could be developed as therapeutic agents for inflammatory diseases such as acute lung injury .
Case Studies and Research Findings
Q & A
Q. Table 1: SAR of Select Derivatives
| Position | Substituent | Target | Activity (Ke or IC₅₀) | Selectivity (κ/μ/δ) |
|---|---|---|---|---|
| 7 | -OH | κ-opioid | 0.37 nM | 645/>8100 |
| 7 | -OCH₃ | DDR1 | 900 nM (Erv1) | N/A |
| 7 | -CF₃ | DDR1 | 700 nM (ALR) | >100-fold |
Advanced: What strategies optimize selectivity for κ-opioid receptors over μ/δ subtypes?
Methodological Answer:
- Rigid backbone : The tetrahydroisoquinoline core mimics tyrosine conformation, reducing μ/δ binding .
- Polar groups : Hydroxy groups at C7 form hydrogen bonds with κ-specific residues .
- Bulkier side chains : Piperidinylmethyl or morpholinylmethyl groups sterically hinder μ/δ binding .
- Computational modeling : Molecular docking identifies critical residues (e.g., D138 in κ-opioid) for selective interactions .
Advanced: How are computational methods like CoMFA used in derivative optimization?
Methodological Answer:
- CoMFA (Comparative Molecular Field Analysis) : Maps steric/electrostatic fields to correlate structure with antiplatelet activity .
- MPO (Multiparameter Optimization) : Predicts CNS penetration using log BB, molecular weight, and polarity .
- Docking studies : Identify binding poses in DDR1 or opioid receptors for rational modifications .
Advanced: How to resolve discrepancies in anti-proliferative activity across disease models?
Methodological Answer:
- Model-specific factors : Colorectal cancer (DMH-induced) models show higher sensitivity due to oxidative stress pathways .
- Dosage optimization : In vivo efficacy may require higher doses (e.g., 10 mg/kg) than in vitro IC₅₀ values .
- Metabolic stability : Hepatic clearance variations (e.g., CYP450 metabolism) affect potency in different species .
Basic: What in vitro assays evaluate biological activity?
Methodological Answer:
- [³⁵S]GTPγS binding : Measures G-protein activation for opioid receptor antagonism (e.g., Ke = 0.03–0.37 nM) .
- Anti-proliferative assays : MTT or colony formation tests in cancer cell lines (e.g., HCT116 for colorectal cancer) .
- Enzyme inhibition : Fluorescence-based assays for DDR1/Erv1 inhibition .
Advanced: How does stereochemistry influence target engagement?
Methodological Answer:
- (R)-configuration : Critical for κ-opioid antagonism; (S)-isomers show 100-fold lower affinity .
- Enzymatic resolution : D-amino acid oxidase generates (S)-enantiomers of tetrahydroisoquinoline carboxylic acids .
- Chiral HPLC : Separates diastereomers for pharmacological profiling .
Advanced: What strategies enhance blood-brain barrier (BBB) penetration for CNS targets?
Methodological Answer:
- Log BB optimization : Aim for values >0.3 (e.g., log BB = 1.2 for 4-Me-PDTic) .
- Reducing P-gp efflux : Remove hydrogen bond donors (e.g., replace -OH with -OCH₃) .
- MPO scoring : Prioritize compounds with molecular weight <450 and <3 H-bond donors .
Advanced: How is target engagement validated in disease models?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
